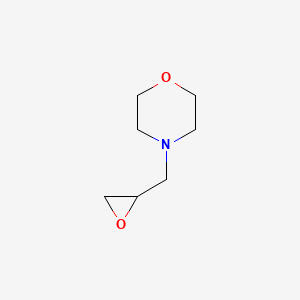

4-(2,3-Epoxypropyl)morpholine

Description

The exact mass of the compound 4-(2,3-Epoxypropyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,3-Epoxypropyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Epoxypropyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(oxiran-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWQCCPQBCHJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902766 | |

| Record name | NoName_3320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-19-5 | |

| Record name | 4-(2,3-Epoxypropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Epoxypropyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,3-epoxypropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Properties, and Applications

Executive Summary: 4-(2,3-Epoxypropyl)morpholine (EPM) is a versatile heterocyclic compound featuring both a morpholine ring and a reactive epoxide group.[1] This unique bifunctionality makes it a valuable intermediate in organic synthesis, a building block in polymer chemistry, and a scaffold of interest in pharmaceutical development.[1] This guide provides an in-depth analysis of its primary synthesis route, detailed physicochemical properties, key applications, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to 4-(2,3-Epoxypropyl)morpholine (EPM)

Chemical Identity and Structure

4-(2,3-Epoxypropyl)morpholine, also known as N-(2,3-Epoxypropyl)morpholine, is an organic compound with the chemical formula C₇H₁₃NO₂.[2][3][4][5] Its structure consists of a saturated morpholine ring N-substituted with a glycidyl (or epoxypropyl) group. The presence of the basic nitrogen atom within the morpholine ring and the highly strained, reactive three-membered epoxide ring are the defining features of its chemistry.

Molecular Structure of EPM:

Caption: Chemical structure of 4-(2,3-Epoxypropyl)morpholine.

Significance and Applications Overview

The morpholine moiety is a "privileged" scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[6][7] EPM leverages this by serving as a reactive intermediate to introduce the morpholine group into larger molecules. Its primary applications include:

-

Organic Synthesis: The epoxide ring is a versatile functional group that readily undergoes ring-opening reactions with a wide range of nucleophiles, making EPM a valuable building block for more complex molecules.[1]

-

Polymer Chemistry: EPM can act as a co-monomer or cross-linking agent in the synthesis of epoxy resins and other polymers, imparting specific functionalities and properties to the final material.[1]

-

Pharmaceutical Research: Morpholine derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antioxidant properties.[1] EPM is a key starting material for synthesizing novel drug candidates, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[8][9][10]

Synthesis of 4-(2,3-Epoxypropyl)morpholine

Primary Synthetic Route: Reaction of Morpholine with Epichlorohydrin

The most common and industrially viable method for synthesizing EPM is the reaction between morpholine and epichlorohydrin.[1] This process is typically a two-step, one-pot reaction involving nucleophilic substitution followed by an intramolecular cyclization.

Mechanistic Insights

The reaction proceeds through a well-understood mechanism:

-

Nucleophilic Attack: Morpholine, acting as a secondary amine, is a potent nucleophile.[8][9] The nitrogen atom attacks the least sterically hindered primary carbon of epichlorohydrin, leading to the opening of the epoxide ring (in some pathways) or displacement of the chloride. The more common pathway involves the direct displacement of the chloride, which is an excellent leaving group.

-

Intermediate Formation: This initial reaction forms a chlorohydrin intermediate, 1-chloro-3-morpholinopropan-2-ol.

-

Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated to form an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis (Sₙ2 reaction), displacing the chloride ion to form the new three-membered epoxide ring, yielding the final product, 4-(2,3-epoxypropyl)morpholine.

Caption: General mechanism for the synthesis of EPM.

Detailed Experimental Protocol

The following protocol is a representative laboratory-scale synthesis.

Materials:

-

Morpholine (1.0 mol)

-

Epichlorohydrin (1.0 mol)

-

Potassium tert-butoxide (1.0 mol)

-

tert-Butanol (solvent)

-

Dichloromethane (extraction solvent)

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Initial Reaction: Dissolve morpholine (0.1 mol, 8.71 mL) in tert-butanol (4.5 mL) in a round-bottom flask equipped with a magnetic stirrer at room temperature.[2]

-

Addition of Epichlorohydrin: Cool the solution to 0°C using an ice-water bath. Slowly add epichlorohydrin (0.1 mol, 8.05 mL) to the solution.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[2]

-

Base Addition & Cyclization: Cool the reaction mixture back down to below 10°C in an ice-water bath. Dropwise, add a solution of potassium tert-butoxide in tetrahydrofuran (60 mL, 1.67 M, 100 mmol). The solution will turn from light yellow to a white turbid solution. Stir for 30 minutes.[2]

-

Workup & Extraction: Once TLC confirms the disappearance of the intermediate, concentrate the mixture under reduced pressure to remove the solvent.[2] Add water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).[2]

-

Purification: Combine the organic extracts and wash with saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow oil.[2] An expected yield is approximately 88.8%.[2]

Process Optimization and Considerations

-

Choice of Base: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are ideal for the deprotonation step, as they minimize side reactions. Weaker bases like potassium carbonate can also be used, but may require higher temperatures or longer reaction times.

-

Temperature Control: The initial addition of epichlorohydrin is exothermic. Maintaining a low temperature (0°C) is crucial to control the reaction rate and prevent the formation of byproducts from the uncontrolled polymerization of epichlorohydrin.

-

Solvent: Aprotic polar solvents like THF or tert-butanol are suitable for this reaction. The choice of solvent can influence reaction rates and solubility of intermediates.

-

Stoichiometry: Using a slight excess of morpholine can help ensure the complete consumption of the more expensive epichlorohydrin and can act as a base to neutralize any HCl formed as a byproduct, though this can complicate purification.

Physicochemical and Spectroscopic Properties

Accurate characterization of EPM is essential for its use in further applications.

Physical Properties

The key physical properties of 4-(2,3-Epoxypropyl)morpholine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6270-19-5 | [2][3][4] |

| Molecular Formula | C₇H₁₃NO₂ | [2][3][4][5] |

| Molecular Weight | 143.18 g/mol | [2][4] |

| Appearance | Yellow oil | [2] |

| Boiling Point | 93-98°C at 12 Torr | [3] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm) and the epoxypropyl group protons. The methylene protons adjacent to the nitrogen will appear as a multiplet, while the CH and CH₂ protons of the epoxide ring will appear as distinct multiplets in the 2.5-3.1 ppm range.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three unique carbon environments in the epoxypropyl group and the two sets of carbons in the morpholine ring.

-

FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic C-O-C stretching frequencies for the ether in the morpholine ring and the epoxide. A key diagnostic peak is the asymmetric stretching of the epoxide ring, typically found around 1250 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the chlorohydrin intermediate.

Applications in Drug Development and Materials Science

The dual functionality of EPM makes it a highly sought-after building block.

Intermediate in Pharmaceutical Synthesis

The morpholine heterocycle is a cornerstone in modern drug design.[6][7][11] EPM provides a straightforward method for incorporating this scaffold. The epoxide ring can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular architectures. This strategy is employed in the synthesis of several commercial drugs. For instance, the core structure of the antibiotic Linezolid can be derived from precursors synthesized using morpholine and epichlorohydrin derivatives.[8][12]

Caption: Role of EPM in pharmaceutical synthesis workflow.

Curing Agent and Monomer in Polymer Science

In materials science, EPM functions as a reactive diluent or a co-monomer in the formulation of epoxy resins.[1] The morpholine group can enhance the thermal stability and adhesion properties of the cured polymer, while the epoxide group participates in the polymerization process. Its relatively low viscosity also helps in reducing the viscosity of resin formulations, improving their processability.

Safety and Handling

4-(2,3-Epoxypropyl)morpholine is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as toxic if inhaled or absorbed through the skin, harmful if swallowed, and causes severe skin burns and eye damage.[13][14] It is also a flammable liquid and vapor.[14]

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14][15][16]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or impervious clothing.[13][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[13][14][17]

Conclusion

4-(2,3-Epoxypropyl)morpholine is a compound of significant industrial and academic interest. Its straightforward and high-yielding synthesis from readily available starting materials, combined with the versatile reactivity of its epoxide ring, solidifies its role as a critical building block. For drug development professionals, it offers a reliable route to incorporate the beneficial morpholine scaffold, while for materials scientists, it provides a means to functionalize and enhance polymer systems. A thorough understanding of its synthesis, properties, and handling is paramount to safely and effectively leveraging its chemical potential.

References

-

Oakwood Chemical. (n.d.). 4-(2,3-Epoxypropyl)morpholine. Retrieved from [Link]

-

Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,3-epoxypropyl)morpholine (C7H13NO2). Retrieved from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

UNI ScholarWorks. (n.d.). Reaction of Aromatic Amines with Epihalohydrins. Retrieved from [Link]

- Tzara, A., et al. (2020).

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Al-Tamiemi, E. O., & Jasim, S. (2016).

- Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.

-

PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

Sources

- 1. Buy 4-(2,3-Epoxypropyl)morpholine | 6270-19-5 [smolecule.com]

- 2. 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. 6270-19-5 Cas No. | 4-(2,3-Epoxypropyl)morpholine | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 4-(2,3-EPOXYPROPYL)MORPHOLINE | 6270-19-5 [chemicalbook.com]

- 5. 4-(2,3-Epoxypropyl)morpholine [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. buyat.ppg.com [buyat.ppg.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-epoxypropyl)morpholine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document delves into the compound's chemical structure, physicochemical properties, and detailed synthetic protocols. A thorough analysis of its characterization through modern spectroscopic techniques is presented, supported by spectral data and interpretation. Furthermore, this guide explores the pivotal role of 4-(2,3-epoxypropyl)morpholine as a key intermediate in the synthesis of high-value molecules, with a particular focus on its applications in medicinal chemistry and drug development. The causality behind experimental choices and the inherent reactivity of the molecule are discussed to provide actionable insights for its practical application.

Introduction: The Strategic Importance of the Morpholine-Epoxide Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable moiety in drug design.[2] When combined with a reactive epoxide functional group, as in 4-(2,3-epoxypropyl)morpholine, the resulting molecule becomes a powerful and versatile intermediate for the synthesis of complex molecular architectures.[3] The inherent strain of the three-membered oxirane ring provides a site for regioselective nucleophilic attack, allowing for the facile introduction of diverse functionalities. This guide will elucidate the chemical intricacies of 4-(2,3-epoxypropyl)morpholine and highlight its strategic value in the synthesis of biologically active compounds.

Physicochemical and Structural Properties

4-(2,3-Epoxypropyl)morpholine, also known by its IUPAC name 4-(oxiran-2-ylmethyl)morpholine, is a colorless to pale yellow liquid under standard conditions.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [5] |

| Molecular Weight | 143.18 g/mol | [5] |

| Boiling Point | 93-98 °C at 12 mmHg | [6] |

| Density | 1.067 g/cm³ at 20 °C | [6] |

| Predicted pKa | 6.90 ± 0.10 | [7] |

| CAS Number | 6270-19-5 | [5] |

The structure of 4-(2,3-epoxypropyl)morpholine features a saturated six-membered morpholine ring connected via a methylene bridge to a terminal epoxide ring. The nitrogen atom of the morpholine ring imparts basic properties to the molecule.

Synthesis of 4-(2,3-Epoxypropyl)morpholine: A Detailed Protocol and Mechanistic Insight

The most common and efficient synthesis of 4-(2,3-epoxypropyl)morpholine involves the reaction of morpholine with an excess of epichlorohydrin, followed by an in-situ cyclization with a base.[4] This method is favored for its high yield and the ready availability of the starting materials.

Experimental Protocol

The following protocol is a representative example of the synthesis of 4-(2,3-epoxypropyl)morpholine:

Step 1: Nucleophilic Addition

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add epichlorohydrin (1.1-1.5 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 2: Epoxide Ring Formation (Cyclization)

-

Cool the reaction mixture back to 0-5 °C.

-

Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) in water, to the reaction mixture. The addition should be controlled to keep the temperature below 15 °C.

-

After the addition of the base, continue stirring at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Add water to the reaction mixture to dissolve the inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 4-(2,3-epoxypropyl)morpholine.

Reaction Mechanism and Stereochemistry

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Attack: The secondary amine of the morpholine acts as a nucleophile and attacks the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring. This is an SN2 reaction, and the attack occurs at the least sterically hindered carbon.

-

Intramolecular Cyclization: The resulting chlorohydrin intermediate is then deprotonated by the base at the hydroxyl group. The subsequent intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine atom, results in the formation of the new epoxide ring.

Caption: Synthesis mechanism of 4-(2,3-Epoxypropyl)morpholine.

If a chiral source of epichlorohydrin is used, the stereochemistry of the starting material is transferred to the final product. For example, (R)-epichlorohydrin will yield (R)-4-(oxiran-2-ylmethyl)morpholine. This stereochemical control is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Spectroscopic Characterization

Unambiguous characterization of 4-(2,3-epoxypropyl)morpholine is essential for its use in synthesis. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the epoxypropyl group.

-

Morpholine Protons: The protons on the carbons adjacent to the oxygen (H-2 and H-6) will appear as a triplet at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3 and H-5), which will also appear as a triplet.[8]

-

Epoxypropyl Protons: The methylene protons of the propyl chain will show complex splitting patterns due to their diastereotopic nature and coupling to the epoxide protons. The protons on the epoxide ring itself will appear as a characteristic set of multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Morpholine Carbons: Due to the symmetry of the morpholine ring, two signals are expected: one for the carbons adjacent to the oxygen (C-2 and C-6) and another for the carbons adjacent to the nitrogen (C-3 and C-5).[9]

-

Epoxypropyl Carbons: Three distinct signals are expected for the carbons of the epoxypropyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching: Aliphatic C-H stretching vibrations from the morpholine and propyl groups will be observed in the 2850-3000 cm⁻¹ region.[10]

-

C-O-C stretching: The ether linkage in the morpholine ring and the epoxide ring will give rise to strong C-O-C stretching bands, typically in the 1100-1250 cm⁻¹ region.[5]

-

Epoxide ring vibrations: Characteristic bands for the epoxide ring, including the C-O symmetric and asymmetric stretching, and ring breathing modes, are expected in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-(2,3-epoxypropyl)morpholine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143.[11] Common fragmentation patterns would involve the loss of fragments from the epoxypropyl side chain and cleavage of the morpholine ring.

Applications in Drug Development and Organic Synthesis

The dual functionality of 4-(2,3-epoxypropyl)morpholine makes it a highly valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of Linezolid Analogues

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[12] The synthesis of linezolid and its analogues often involves the coupling of a substituted aniline with a chiral epoxide. 4-(2,3-Epoxypropyl)morpholine is a key precursor for the synthesis of the side chain of linezolid, where the morpholine moiety is a crucial pharmacophore.[13] The epoxide allows for the stereospecific introduction of the amino alcohol functionality required for the formation of the oxazolidinone ring.

Caption: Role of 4-(2,3-Epoxypropyl)morpholine in Linezolid synthesis.

Intermediate in the Synthesis of Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer.[6] The synthesis of gefitinib involves the construction of a quinazoline core, which is then functionalized with a morpholino-containing side chain.[14] 4-(2,3-Epoxypropyl)morpholine can be readily converted to intermediates such as 4-(3-chloropropyl)morpholine, which are then used to alkylate the quinazoline core to introduce the desired side chain.[15]

Versatile Intermediate in Organic Synthesis

Beyond its use in specific drug syntheses, the epoxide ring of 4-(2,3-epoxypropyl)morpholine can be opened by a wide variety of nucleophiles, including amines, thiols, and alcohols. This allows for the creation of a diverse library of morpholine-containing compounds with potential biological activities. The morpholine nitrogen can also be further functionalized, adding another layer of synthetic versatility.

Potential Biological Activities

While specific biological activity data for 4-(2,3-epoxypropyl)morpholine is not extensively reported, numerous studies have demonstrated the antimicrobial and antioxidant properties of various morpholine derivatives.

-

Antimicrobial Activity: Morpholine-containing compounds have been shown to exhibit activity against a range of bacterial and fungal strains.[7] The mechanism of action is often attributed to the ability of the morpholine ring to interact with biological targets.

-

Antioxidant Activity: Some morpholine derivatives have demonstrated radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress.[16]

Further investigation into the specific biological profile of 4-(2,3-epoxypropyl)morpholine and its derivatives is a promising area for future research.

Safety and Handling

4-(2,3-Epoxypropyl)morpholine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin and eye irritation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2,3-Epoxypropyl)morpholine is a synthetically versatile and valuable building block for researchers in organic synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and the favorable properties of the morpholine scaffold make it an attractive starting material for the creation of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering a solid foundation for its effective utilization in research and development.

References

-

NIST. Morpholine, 4-(oxiranylmethyl)-. [Link]

- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 23(11), 4921.

- Li, J., et al. (2018).

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

-

NIST. Morpholine, 4-(oxiranylmethyl)- Mass Spectrum. [Link]

- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(01), 73-76.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

New Drug Approvals. Gefitinib. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

- Amin, S., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Review and Research, 8(5), 354-360.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. impactfactor.org [impactfactor.org]

The Versatile Building Block: An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine

This guide provides a comprehensive technical overview of 4-(2,3-epoxypropyl)morpholine (CAS Number: 6270-19-5), a versatile heterocyclic building block. Intended for researchers, medicinal chemists, and professionals in drug development and polymer science, this document delves into its synthesis, physicochemical properties, reactivity, and diverse applications, with a focus on its role as a privileged scaffold in modern chemistry.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a ubiquitous feature in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its prevalence is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The morpholine heterocycle often imparts improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance.[1][2] 4-(2,3-Epoxypropyl)morpholine combines this advantageous scaffold with a reactive epoxide functional group, creating a powerful and versatile intermediate for organic synthesis. The presence of the epoxide allows for a variety of ring-opening reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-(2,3-epoxypropyl)morpholine is essential for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6270-19-5 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 93-98 °C at 12 Torr | [7] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4-(2,3-epoxypropyl)morpholine provides key information about its functional groups. The characteristic vibrational bands of the epoxide ring are crucial for its identification. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[4]

Mass Spectrometry (MS): The electron ionization mass spectrum of 4-(2,3-epoxypropyl)morpholine can be found in the NIST WebBook, aiding in its molecular weight determination and structural confirmation.[8]

Synthesis and Mechanism

The most common and well-established method for the synthesis of 4-(2,3-epoxypropyl)morpholine is the reaction of morpholine with epichlorohydrin.[5][11]

Synthetic Protocol

A representative laboratory-scale synthesis is as follows:

-

Morpholine (0.1 mol) is dissolved in a suitable solvent such as tert-butanol.[5]

-

The solution is cooled to 0 °C in an ice-water bath.[5]

-

(R)-(-)-1-chloro-2,3-epoxypropane (epichlorohydrin, 0.1 mol) is added slowly to the cooled solution.[5]

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.[5]

-

After completion of the initial reaction (monitored by TLC), the mixture is cooled again to below 10 °C.[5]

-

A solution of a strong base, such as potassium tert-butoxide in tetrahydrofuran (0.1 mol), is added dropwise to facilitate the intramolecular cyclization to form the epoxide ring.[5]

-

The reaction is stirred for an additional 30 minutes.[5]

-

The product is then worked up through extraction with a suitable organic solvent (e.g., dichloromethane) and purified by concentration under reduced pressure to yield 4-(2,3-epoxypropyl)morpholine as a yellow oil.[5]

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Substitution: The secondary amine of the morpholine acts as a nucleophile, attacking the primary carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

-

Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the new epoxide ring.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. [1][2][12]The incorporation of 4-(2,3-epoxypropyl)morpholine into a molecule can be a strategic approach to:

-

Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability. [1][2]* Introduce a Handle for Further Functionalization: The epoxide allows for the covalent attachment of the morpholine-containing fragment to other molecules.

-

Synthesize Chiral β-Amino Alcohols: The ring-opening of the epoxide can generate chiral β-amino alcohol motifs, which are important pharmacophores in many drug classes.

While specific drugs containing the 4-(2,3-epoxypropyl)morpholine fragment are not extensively documented in publicly available literature, the broader class of morpholine derivatives is widely patented for various therapeutic applications, including treatments for central nervous system disorders. [13][14]The use of morpholine-containing compounds as mTOR inhibitors in cancer therapy has also been explored. [15]

Applications in Polymer Chemistry

The epoxy functionality of 4-(2,3-epoxypropyl)morpholine makes it a suitable monomer for ring-opening polymerization to produce functional polyethers. It can also be used as a curing agent for epoxy resins, imparting specific properties to the final polymer matrix. [16]

Analytical Methodologies

The purity and concentration of 4-(2,3-epoxypropyl)morpholine can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantification of morpholine and its derivatives. [17][18]For compounds lacking a strong chromophore, derivatization may be necessary for UV detection, or alternative detectors such as a refractive index detector can be employed. [18][19]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. [17]Due to the polarity of morpholine derivatives, derivatization to a more volatile species, such as an N-nitrosomorpholine, can enhance chromatographic performance and sensitivity. [20][21]

Safety and Handling

4-(2,3-Epoxypropyl)morpholine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

4-(2,3-Epoxypropyl)morpholine is a valuable and versatile building block with significant potential in both academic research and industrial applications. Its unique combination of a privileged morpholine scaffold and a reactive epoxide functional group makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities and material properties. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such well-designed building blocks will undoubtedly expand.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-(oxiranylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

-

Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Retrieved from [Link]

- IJPREMS. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE (IJPREMS), 05(01), 1438-1446.

- Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773.

-

OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-(oxiranylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

- Google Patents. (n.d.). EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives.

-

Prance. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

UNI ScholarWorks. (n.d.). Reaction of Aromatic Amines with Epihalohydrins. Retrieved from [Link]

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

-

PubChem. (n.d.). Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,3-epoxypropyl)morpholine (C7H13NO2). Retrieved from [Link]

-

Digital Repository. (2015). Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(2,3-Epoxypropyl)morpholine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- RSC Publishing. (n.d.). Green Chemistry.

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2016). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions.

- Benchchem. (2025).

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

Sharma, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

PubMed. (2010). Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

- RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.

-

Agilent. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 4. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 5. 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 4-(2,3-Epoxypropyl)morpholine [oakwoodchemical.com]

- 8. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. scite.ai [scite.ai]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0024334A1 - Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives - Google Patents [patents.google.com]

- 14. Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents [patents.google.com]

- 17. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 18. helixchrom.com [helixchrom.com]

- 19. ijpsdronline.com [ijpsdronline.com]

- 20. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

4-(2,3-Epoxypropyl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine

Executive Summary

4-(2,3-Epoxypropyl)morpholine is a versatile bifunctional molecule that integrates the stable, polar morpholine heterocycle with a highly reactive epoxide ring. This unique combination makes it a valuable building block in organic synthesis, polymer chemistry, and pharmaceutical development. Its molecular formula is C7H13NO2, with a molecular weight of approximately 143.18 g/mol .[1][2][3][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety considerations, tailored for researchers and drug development professionals. We will explore the mechanistic basis for its reactivity and its utility as a pharmacophore and a polymer precursor, supported by established experimental protocols and safety guidelines.

Core Physicochemical Properties

4-(2,3-Epoxypropyl)morpholine, also known by its IUPAC name 4-(oxiran-2-ylmethyl)morpholine, is a colorless to yellow oily liquid.[2] The molecule's structure is defined by a morpholine ring attached via a nitrogen atom to a 2,3-epoxypropyl (glycidyl) group. The morpholine ring provides hydrophilicity and a weakly basic nitrogen atom, while the epoxide ring is a strained three-membered ether, making it susceptible to nucleophilic attack and ring-opening reactions.[1] This dual functionality is the foundation of its broad utility in chemical synthesis.

Molecular Structure

Caption: General workflow for the synthesis of 4-(2,3-Epoxypropyl)morpholine.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures. [2] Materials:

-

Morpholine (0.1 mol)

-

(R)-(-)-1-chloro-2,3-epoxypropane (epichlorohydrin) (0.1 mol)

-

tert-Butanol (solvent)

-

Potassium tert-butoxide in tetrahydrofuran (1.67 M solution, 100 mmol)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Saturated brine solution

Procedure:

-

Dissolve morpholine (8.712 mL, 0.1 mol) in tert-butanol (4.5 mL) in a reaction vessel with stirring at room temperature.

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (8.05 mL, 0.1 mol) to the cooled solution.

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Once the starting materials are consumed, cool the reaction mixture to below 10°C in an ice-water bath.

-

Add a solution of potassium tert-butoxide in tetrahydrofuran (60 mL, 1.67 M) dropwise, maintaining the temperature below 10°C. The solution will turn from light yellow to a white turbid mixture.

-

Stir for an additional 30 minutes after the addition is complete. Monitor for the disappearance of the intermediate via TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Add water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic extracts and wash with saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow oil. [2] Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical in the final step. It facilitates the deprotonation of the hydroxyl group formed after the initial ring-opening of epichlorohydrin by morpholine, which then acts as an internal nucleophile to displace the chloride and form the new epoxide ring.

Applications in Research and Drug Development

The utility of 4-(2,3-Epoxypropyl)morpholine stems from its bifunctional nature, making it a valuable component in several scientific fields. [1]

Intermediate in Organic Synthesis

The epoxide ring is a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reactivity makes it a versatile intermediate for constructing more complex molecules. [1]It serves as a building block for introducing the morpholino-propanol scaffold into various chemical structures.

Polymer Chemistry

As a glycidyl ether, this compound can act as a co-monomer in the synthesis of epoxy resins. [1]Its incorporation into polymer backbones can introduce specific functionalities, such as increased hydrophilicity and potential cross-linking sites, which are desirable in adhesives, coatings, and composites. [1]

Pharmaceutical Research and Drug Development

The morpholine moiety is a privileged pharmacophore in medicinal chemistry. [5][6]Its presence in a drug candidate can improve key pharmacokinetic properties, including aqueous solubility and metabolic stability. [6][7]

-

Scaffold for Bioactive Molecules: Morpholine derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. [1][5][8]For example, studies have explored morpholine derivatives as potential inhibitors of topoisomerase II, a critical enzyme in cancer cells. [8]* Central Nervous System (CNS) Drugs: The morpholine ring's balanced lipophilic-hydrophilic profile and flexible conformation make it a valuable scaffold for developing CNS drug candidates. [7]It can help modulate a molecule's ability to cross the blood-brain barrier (BBB), a critical challenge in CNS drug design. [7]The antibiotic Linezolid and the cancer drug Gefitinib are notable examples of marketed drugs containing the morpholine scaffold, highlighting its importance. [9]

Safety and Handling

4-(2,3-Epoxypropyl)morpholine is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if it comes into contact with skin and can cause severe skin burns and serious eye damage. [10][11]It is an irritant. [12]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection when handling this compound. [10]* Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists. [10][11]Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]Keep the container tightly closed and away from heat, sparks, and open flames. [11][13]* Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container. [10]Store locked up. [10]* First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin thoroughly with water. Seek medical attention. [10] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor. [10] * Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. [10] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [10]

-

Conclusion

4-(2,3-Epoxypropyl)morpholine is a high-value chemical intermediate with significant applications spanning from materials science to medicine. Its predictable reactivity, driven by the electrophilic epoxide ring, combined with the favorable physicochemical properties imparted by the morpholine scaffold, ensures its continued relevance in advanced chemical synthesis. For drug development professionals, its role as a proven pharmacophore for enhancing solubility and biological activity makes it an indispensable tool in the design of next-generation therapeutics. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound.

References

- Smolecule. (n.d.). Buy 4-(2,3-Epoxypropyl)morpholine | 6270-19-5.

- ChemicalBook. (n.d.). 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis.

- Matrix Scientific. (n.d.). 4-(2,3-Epoxypropyl)morpholine.

- ChemicalBook. (n.d.). 4-(2,3-EPOXYPROPYL)MORPHOLINE | 6270-19-5.

- King-Pharm. (n.d.). 4-(2,3-EPOXYPROPYL)MORPHOLINE [6270-19-5].

- TCI Chemicals. (2024). SAFETY DATA SHEET: N-(3-Aminopropyl)morpholine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PPG Industries. (2023). SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(2,3-Epoxypropyl)morpholine | CAS 6270-19-5.

- Oakwood Chemical. (n.d.). 4-(2,3-Epoxypropyl)morpholine.

- Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.

- Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.

- PubChemLite. (n.d.). 4-(2,3-epoxypropyl)morpholine (C7H13NO2).

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- Anonymous. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of PeerScientist, 6(2).

- Ialongo, D., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.

Sources

- 1. Buy 4-(2,3-Epoxypropyl)morpholine | 6270-19-5 [smolecule.com]

- 2. 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(2,3-EPOXYPROPYL)MORPHOLINE | 6270-19-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 9. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 6270-19-5 Cas No. | 4-(2,3-Epoxypropyl)morpholine | Matrix Scientific [matrix.staging.1int.co.uk]

- 13. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Epoxypropyl)morpholine, a versatile bifunctional molecule, holds significant interest within the scientific community, particularly in the realms of organic synthesis, polymer chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established applications, offering insights for its effective utilization in research and development. The molecule incorporates a reactive epoxide ring and a basic morpholine moiety, a combination that imparts a unique set of chemical characteristics and synthetic potential.[1] The morpholine heterocycle is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical properties of 4-(2,3-Epoxypropyl)morpholine is fundamental for its handling, storage, and application in various experimental setups.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 6270-19-5 | [4][5][6] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 143.18 g/mol | [4][7] |

| Appearance | Yellow oil or solid | [7] |

| IUPAC Name | 4-(oxiran-2-ylmethyl)morpholine |

Molecular Structure:

Caption: Chemical structure of 4-(2,3-Epoxypropyl)morpholine.

Quantitative Physical Data

| Property | Value | Source(s) |

| Boiling Point | 93-98 °C at 12 Torr | [5] |

| Density | 1.05 - 1.067 g/cm³ at 20 °C | |

| Predicted pKa | 6.90 ± 0.10 |

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4-(2,3-Epoxypropyl)morpholine is dictated by its two primary functional groups: the strained epoxide ring and the tertiary amine of the morpholine scaffold.

Reactivity of the Epoxide Ring

The three-membered epoxide ring is characterized by significant ring strain, rendering its carbon atoms highly electrophilic and susceptible to nucleophilic attack.[8][9][10] This reactivity is the cornerstone of its utility in organic synthesis.

-

Nucleophilic Ring-Opening: 4-(2,3-Epoxypropyl)morpholine readily undergoes ring-opening reactions with a wide array of nucleophiles.[11]

-

Under Basic or Neutral Conditions: Strong nucleophiles, such as alkoxides, Grignard reagents, and organolithium compounds, attack the sterically less hindered carbon of the epoxide in an Sₙ2-like fashion.[9][10][11] This results in the formation of a β-substituted alcohol.

-

Under Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for attack by weaker nucleophiles like water or alcohols. The attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge that is better stabilized by hyperconjugation.

-

Caption: Generalized nucleophilic ring-opening of the epoxide.

-

Polymerization: The epoxide functionality allows 4-(2,3-Epoxypropyl)morpholine to act as a monomer in ring-opening polymerization reactions, leading to the formation of polyethers with pendant morpholine groups.[1] This property is valuable in the synthesis of functional polymers and epoxy resins.

Basicity of the Morpholine Moiety

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base. However, the presence of the electronegative oxygen atom in the ring withdraws electron density from the nitrogen, rendering it less basic than other cyclic secondary amines like piperidine.[12][13]

This moderate basicity allows the morpholine nitrogen to:

-

Act as a proton scavenger in reactions.

-

Serve as a catalytic site in certain transformations.[1]

-

Be protonated to form morpholinium salts, which can influence the solubility and handling of the compound.

Part 3: Synthesis and Characterization

Synthetic Protocol: Reaction of Morpholine with Epichlorohydrin

A common and efficient method for the synthesis of 4-(2,3-Epoxypropyl)morpholine involves the nucleophilic substitution reaction between morpholine and epichlorohydrin, followed by an in-situ ring closure.[1][7]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve morpholine in a suitable solvent such as tert-butanol.[7]

-

Addition of Epichlorohydrin: Cool the solution in an ice bath and slowly add epichlorohydrin dropwise, maintaining a low temperature to control the exothermic reaction.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure the complete formation of the intermediate chlorohydrin.[7]

-

Ring Closure: Cool the reaction mixture again in an ice bath. Add a strong base, such as potassium tert-butoxide in tetrahydrofuran, dropwise to facilitate the intramolecular cyclization to form the epoxide ring.[7]

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with an organic solvent like dichloromethane.[7]

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[7]

Caption: Synthetic pathway for 4-(2,3-Epoxypropyl)morpholine.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-(2,3-Epoxypropyl)morpholine is expected to show characteristic absorption bands for the C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 800-950 cm⁻¹), C-N stretching of the morpholine ring (around 1115 cm⁻¹), and C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹). The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[14]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern will likely involve cleavage of the epoxypropyl side chain and fragmentation of the morpholine ring. The NIST WebBook provides a reference mass spectrum.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display distinct signals for the protons of the morpholine ring and the epoxypropyl group. The protons on the carbons adjacent to the morpholine nitrogen and oxygen will appear as multiplets in the range of approximately 2.4-3.7 ppm. The protons of the epoxypropyl group will show characteristic signals for the CH₂ and CH protons of the epoxide ring, typically in the range of 2.5-3.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbons of the morpholine ring (adjacent to N and O), and the three carbons of the epoxypropyl group, including the two carbons of the epoxide ring which will appear at a characteristic upfield shift.

-

Part 4: Applications and Significance

The unique bifunctionality of 4-(2,3-Epoxypropyl)morpholine makes it a valuable building block in various scientific and industrial applications.

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[1] The epoxide ring allows for the introduction of diverse functional groups through ring-opening reactions.

-

Polymer Chemistry: It is used as a comonomer in the production of epoxy resins, adhesives, and coatings.[1] The incorporation of the morpholine moiety can enhance properties such as adhesion, thermal stability, and water solubility of the resulting polymers.

-

Drug Development: Morpholine derivatives are known to exhibit a wide range of biological activities.[2][3] 4-(2,3-Epoxypropyl)morpholine can be used as a starting material for the synthesis of novel drug candidates. The morpholine ring is often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and membrane permeability.[3]

-

Catalysis: The presence of the basic nitrogen atom suggests its potential use as a catalyst or a ligand in various organic transformations.[1]

Part 5: Safety and Handling

4-(2,3-Epoxypropyl)morpholine is an irritant and may cause allergic skin reactions and serious eye irritation.[16] It is harmful if swallowed.[16]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

4-(2,3-Epoxypropyl)morpholine is a valuable and versatile chemical compound with a unique combination of reactive functional groups. Its well-defined physical and chemical properties, coupled with its accessibility through straightforward synthetic routes, make it a key building block in organic synthesis, polymer science, and medicinal chemistry. A thorough understanding of its reactivity and safe handling procedures is crucial for harnessing its full potential in research and development.

References

-

Chemistry LibreTexts. (2014, August 9). 10.7: Nucleophilic Substitution Reactions of Epoxides. Retrieved from [Link]

-

Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

University of Calgary. Ch16: Reactions of Epoxides. Retrieved from [Link]

-

Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 27). How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? Retrieved from [Link]

-

NIST WebBook. Morpholine, 4-(oxiranylmethyl)- IR Spectrum. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

-

Wikipedia. Morpholine. Retrieved from [Link]

-

NIST WebBook. Morpholine, 4-(oxiranylmethyl)- Mass Spectrum. Retrieved from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Morpholine: Human health tier II assessment. Retrieved from [Link]

-

Canada.ca. Hazardous substance assessment – Morpholine. Retrieved from [Link]

-

PubChemLite. 4-(2,3-epoxypropyl)morpholine (C7H13NO2). Retrieved from [Link]

-

Oakwood Chemical. 4-(2,3-Epoxypropyl)morpholine. Retrieved from [Link]

-

NIST WebBook. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. Retrieved from [Link]

-

NIST WebBook. 4-(2-Hydroxypropyl)morpholine IR Spectrum. Retrieved from [Link]

-

PubChem. Morpholine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Retrieved from [Link]

Sources

- 1. Buy 4-(2,3-Epoxypropyl)morpholine | 6270-19-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2,3-EPOXYPROPYL)MORPHOLINE | 6270-19-5 [chemicalbook.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. scbt.com [scbt.com]

- 7. 4-(2,3-EPOXYPROPYL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Morpholine - Wikipedia [en.wikipedia.org]

- 14. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 15. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]

- 16. 4-(2,3-Epoxypropyl)morpholine [oakwoodchemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

The Versatility of 4-(2,3-Epoxypropyl)morpholine: A Technical Guide to its Applications in Synthesis and Drug Development

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular motifs consistently emerge as cornerstones for the development of novel compounds with significant biological activity. The morpholine ring is one such "privileged structure," prized for its ability to impart favorable physicochemical properties to molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] 4-(2,3-Epoxypropyl)morpholine, a readily accessible and highly reactive derivative, serves as a powerful building block for the introduction of this beneficial moiety. Its unique bifunctional nature, combining the versatile morpholine core with a reactive epoxide ring, opens a vast array of synthetic possibilities.[4]

This technical guide provides an in-depth exploration of the applications of 4-(2,3-Epoxypropyl)morpholine, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in the creation of pharmaceutically relevant compounds, supported by detailed experimental protocols and mechanistic insights.

Core Attributes of 4-(2,3-Epoxypropyl)morpholine

4-(2,3-Epoxypropyl)morpholine, with the chemical formula C7H13NO2, is a colorless to yellow oily liquid.[5][6] Its molecular structure is the key to its synthetic utility.

Key Structural Features and Reactivity:

-

The Morpholine Moiety: A six-membered heterocycle containing both an amine and an ether functional group. The nitrogen atom provides a site for further functionalization and can act as a base or nucleophile. The overall ring structure is known to improve the drug-like properties of molecules.[1][2]

-

The Epoxide Ring: A strained three-membered ring containing an oxygen atom. This ring is susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This reactivity is the primary mode of its application as a synthetic intermediate.[4][7]

The interplay of these two functional groups makes 4-(2,3-Epoxypropyl)morpholine a versatile precursor for a wide range of more complex molecules.

Synthesis of 4-(2,3-Epoxypropyl)morpholine: A Reliable Protocol

The most common and efficient synthesis of 4-(2,3-Epoxypropyl)morpholine involves the reaction of morpholine with an excess of epichlorohydrin, followed by treatment with a base to induce ring closure. This method is scalable and provides the desired product in good yield.[5]

Experimental Protocol: Synthesis of 4-(2,3-Epoxypropyl)morpholine

Materials:

-

Morpholine

-

Epichlorohydrin

-

tert-Butanol

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Dissolve morpholine (1.0 equivalent) in tert-butanol.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add (R)-(-)-1-chloro-2,3-epoxypropane (1.0 equivalent) to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials have been consumed.

-

Cool the reaction mixture to below 10 °C in an ice-water bath.

-

Add a solution of potassium tert-butoxide (1.0 equivalent) in THF dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting white turbid solution for 30 minutes.

-

Monitor the reaction by TLC until the intermediate has been consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and extract with dichloromethane (2 x 100 ml).

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-(2,3-Epoxypropyl)morpholine as a yellow oil.

Expected Yield: ~88.8%

Characterization: The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Applications in the Synthesis of Bioactive Molecules

The primary application of 4-(2,3-Epoxypropyl)morpholine lies in its use as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The epoxide ring serves as an electrophilic handle for the introduction of various nucleophiles, leading to the formation of β-amino alcohols, a common structural motif in many pharmaceuticals.[8]

Synthesis of β-Adrenergic Blockers (Beta-Blockers)

Beta-blockers are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] A common structural feature of many beta-blockers is a propanolamine side chain attached to an aromatic core. 4-(2,3-Epoxypropyl)morpholine is an ideal precursor for the synthesis of beta-blockers containing a morpholine moiety, such as Timolol.

The synthesis of the R-enantiomer of Timolol, a potent beta-blocker, provides a clear example of the utility of the epoxide ring-opening reaction. While the documented synthesis starts with a different morpholine-containing precursor and epichlorohydrin, the key step of reacting the epoxide with tert-butylamine is directly applicable to 4-(2,3-Epoxypropyl)morpholine.[9][10]